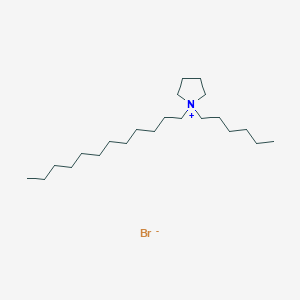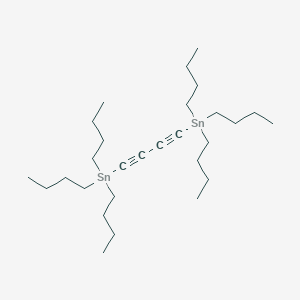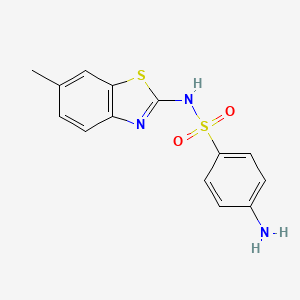
4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
The synthesis of 4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
作用機序
The mechanism of action of 4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, making the compound effective as an antimicrobial agent .
In cancer cells, the compound induces apoptosis by activating the intrinsic pathway of cell death. This involves the release of cytochrome c from the mitochondria, which then activates caspases, leading to the cleavage of cellular proteins and ultimately cell death .
類似化合物との比較
4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide can be compared with other benzothiazole derivatives, such as:
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: This compound is known for its antibacterial properties and is used in the treatment of bacterial infections.
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide: Similar to the previous compound, it is also used as an antibacterial agent.
2-Amino-6-methylbenzothiazole: This compound is a precursor in the synthesis of various benzothiazole derivatives and is used in the production of dyes and pigments.
The uniqueness of this compound lies in its combined antimicrobial and anticancer properties, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
93431-64-2 |
|---|---|
分子式 |
C14H13N3O2S2 |
分子量 |
319.4 g/mol |
IUPAC名 |
4-amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-2-7-12-13(8-9)20-14(16-12)17-21(18,19)11-5-3-10(15)4-6-11/h2-8H,15H2,1H3,(H,16,17) |
InChIキー |
SORZWLXKQPVBEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
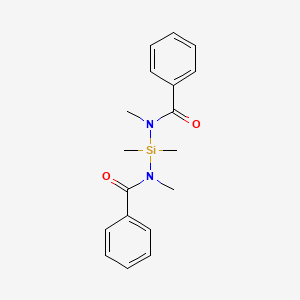
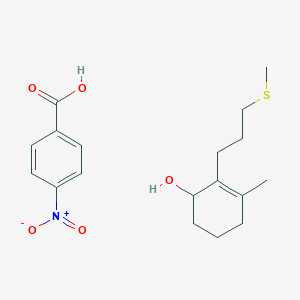
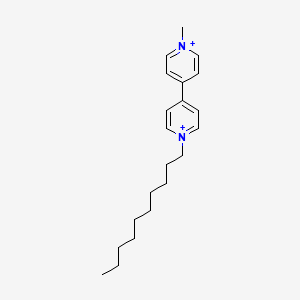
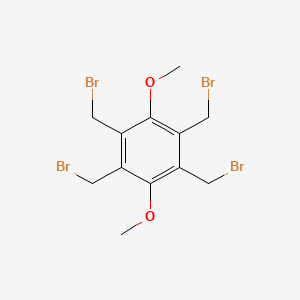
![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
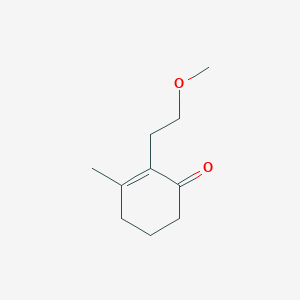
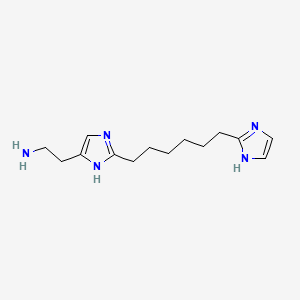
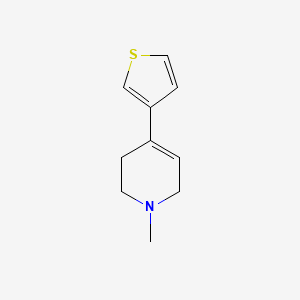
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
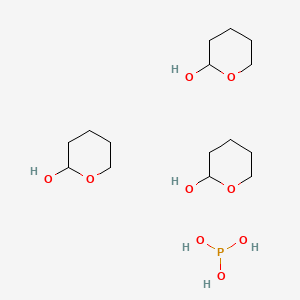
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
